[3H]resolvin D1 -

[3H]resolvin D1

Catalog Number: EVT-10899621
CAS Number:
Molecular Formula: C22H32O5
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Resolvin D1 is a polyunsaturated fatty acid in the resolvin family that is a poly-hydroxyl metabolite of docosahexaenoic acid (DHA), with potential anti-inflammatory and analgesic activities.
Source

[3H]resolvin D1 is primarily synthesized in the body from docosahexaenoic acid, which is abundant in fish oils and certain algae. This compound is produced by enzymatic conversion through the action of lipoxygenases and other enzymes during inflammatory processes.

Classification

[3H]resolvin D1 falls under the category of specialized pro-resolving mediators, which are lipid mediators involved in resolving inflammation. It is classified as a member of the resolvin family, specifically derived from omega-3 fatty acids.

Synthesis Analysis

Methods

The synthesis of [3H]resolvin D1 can be achieved through various methods, including enzymatic conversion and chemical synthesis. One common method involves the use of lipoxygenases to convert docosahexaenoic acid into resolvins.

Technical Details

A notable synthesis technique includes the use of isotopically labeled precursors to trace metabolic pathways and confirm the identity of synthesized resolvins. For example, using high-performance liquid chromatography (HPLC) allows for precise quantification and characterization of [3H]resolvin D1 after synthesis.

In a laboratory setting, researchers have utilized techniques such as thin-film lipid hydration to create liposomes that encapsulate [3H]resolvin D1 for delivery studies, enhancing its stability and bioavailability in biological systems .

Molecular Structure Analysis

Structure

The molecular structure of [3H]resolvin D1 features several key components:

  • A series of double bonds that confer its reactivity and biological activity.
  • Hydroxyl groups that contribute to its solubility and interaction with biological membranes.

Data

The chemical formula for resolvin D1 is C22H32O4C_{22}H_{32}O_4, with a molecular weight of approximately 360.49 g/mol. The stereochemistry of its double bonds plays a crucial role in its biological function.

Chemical Reactions Analysis

Reactions

[3H]resolvin D1 undergoes several chemical reactions typical for polyunsaturated fatty acids:

  • Hydroxylation: The introduction of hydroxyl groups can enhance its solubility and biological activity.
  • Oxidation: This reaction can lead to the formation of additional resolvins or other bioactive lipids.

Technical Details

The reactions involving [3H]resolvin D1 are often monitored using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm product identities and yields.

Mechanism of Action

Process

The mechanism by which [3H]resolvin D1 exerts its effects involves interaction with specific receptors on immune cells, particularly macrophages. Upon binding to these receptors, it activates signaling pathways that promote anti-inflammatory responses and enhance the clearance of apoptotic cells.

Data

Research indicates that [3H]resolvin D1 activates pathways involving interleukin-10 production, which further modulates inflammatory responses and promotes tissue repair .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow oil.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Sensitive to light and heat; requires careful handling during experiments.
  • Reactivity: Reacts with free radicals, which can influence its bioactivity.

Relevant analyses often include stability studies under various conditions to determine optimal storage and application methods.

Applications

Scientific Uses

[3H]resolvin D1 has significant applications in biomedical research:

  • Inflammation Resolution Studies: It is used to investigate mechanisms underlying inflammation resolution in various disease models.
  • Therapeutic Potential: Research suggests potential therapeutic applications in conditions such as osteoarthritis, neuropathic pain, and other inflammatory diseases due to its ability to modulate immune responses .
Biosynthesis and Enzymatic Pathways of Resolvin D1 Analogs

Endogenous Biosynthesis of Resolvin D1 Precursors in Inflammatory Microenvironments

Resolvin D1 (RvD1) is enzymatically derived from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA, 22:6n-3). In inflammatory microenvironments, DHA is mobilized from membrane phospholipids via phospholipase A₂ (PLA₂) isoforms. Cytosolic PLA₂ (cPLA₂) and calcium-independent PLA₂ (iPLA₂) selectively hydrolyze DHA-containing phospholipids, releasing free DHA as a substrate for downstream oxygenation [3] [9]. This process is spatially regulated; in human salivary glands, for example, cPLA₂ localizes apically in healthy tissues, but this polarity is disrupted in inflammatory conditions like Sjögren’s syndrome, impairing RvD1 biosynthesis [3].

Inflammatory agonists (e.g., TNF-α, IL-1β) and cellular stress upregulate key biosynthetic enzymes:

  • 15-Lipoxygenase-1 (15-LOX-1): Oxygenates DHA to 17S-hydroperoxy-DHA (17S-HpDHA).
  • 5-Lipoxygenase (5-LOX): Converts 17S-HpDHA to RvD1 (7S,8R,17S-trihydroxy-DHA) [3] [10].Single-cell RNA sequencing in inflamed liver tissue reveals that macrophage-fibroblast crosstalk amplifies 15-LOX-1 expression during metabolic dysfunction-associated steatohepatitis (MASH), thereby promoting RvD1 synthesis to resolve inflammation [7].

Table 1: Key Enzymes in RvD1 Biosynthesis

EnzymeFunctionLocalization in Inflammation
cPLA₂DHA release from phospholipidsApical (healthy); Disrupted (inflamed)
15-LOX-1DHA → 17S-HpDHAUpregulated in macrophages
5-LOX17S-HpDHA → RvD1Cytosolic/translocated to nucleus
CYP450Alternative pathway to epoxidesEndoplasmic reticulum

Enzymatic Conversion of Docosahexaenoic Acid (DHA) to Radiolabeled Derivatives

Radiolabeled [³H]RvD1 is synthesized by incorporating tritium (³H) at specific positions of the DHA backbone, typically at carbon 7 or 17, to trace metabolic fates without altering bioactivity. The process involves:

  • Precursor Incubation: DHA is incubated with ³H₂O or tritiated acetic anhydride to introduce ³H at allylic positions.
  • Enzymatic Oxygenation: Tritiated DHA is exposed to recombinant human 15-LOX-1 and 5-LOX (or isolated enzyme fractions) to generate [³H]17S-HpDHA and subsequently [³H]RvD1 [10].
  • Purification: Reverse-phase HPLC separates [³H]RvD1 from byproducts (e.g., protectins, maresins) using C18 columns and acetonitrile/water gradients [3] [10].

Critical challenges include:

  • Positional Specificity: Tritiation at C-17 preserves receptor binding (ALX/FPR2, GPR32), but labeling at C-4/C-5 disrupts bioactivity due to proximity to the conjugated triene structure [10].
  • β-Oxidation Risk: Radiolabeled DHA is vulnerable to mitochondrial β-oxidation, releasing ³H₂O and reducing yield. Inhibitors like thia fatty acids (e.g., tetradecylthioacetic acid) are used to block peroxisomal degradation [6].

Table 2: Purification Metrics for [³H]RvD1

StepMethodPurity (%)Specific Activity (Ci/mmol)
Crude ExtractSolvent extraction20-305-10
HPLC-1C18 column, 40% MeCN60-7015-20
HPLC-2Chiral column, 55% MeCN>9525-30

Stability Challenges and Stabilization Strategies for Radiolabeled Resolvin D1

[³H]RvD1 is susceptible to enzymatic and non-enzymatic degradation:

  • Enzymatic Inactivation: Eicosanoid oxidoreductases rapidly reduce the 8,9-alkene bond, forming inactive 8-oxo-RvD1. In serum, prostaglandin dehydrogenase (PGDH) dehydroxylates RvD1 within 2 hours [8] [10].
  • Non-enzymatic Decay: Autoxidation at the conjugated triene system generates peroxides, while radiolysis from ³H emission accelerates backbone fragmentation.

Stabilization Strategies:1. Structural Analog Design:- Imidazole Derivatives: Replace the C1 carboxylate with imidazole-4-carboxylate (e.g., Analogue 1: (4Z,7R,8R,9E)-7,8-dihydroxy-10-(5-(1-hydroxyhexyl)-1,2-dimethyl-1H-imidazol-4-yl)deca-4,9-dienoic acid). This shields the triene from oxidants and enhances radical scavenging capacity by 3.5-fold vs. native RvD1 [8].- Methyl Esters: RvD1-methyl ester (RvD1-ME) resists esterase cleavage in plasma, extending in vivo half-life from 2 to 8 hours [10].2. Antioxidant Synergy:Co-incubation with ascorbate or tocopherol reduces peroxide formation by 80% via hydrogen donation to peroxyl radicals. In hyaluronic acid (HA)-rich environments (e.g., joints), imidazole-RvD1 analogues inhibit ROS-mediated HA fragmentation by chelating Fe²⁺ ions [8].3. Computational Optimization:Density functional theory (DFT) calculations (B3LYP/6-31G basis set) predict O–H bond dissociation energies (BDE) in analogues. Lower BDE (e.g., 78 kcal/mol in imidazole-RvD1 vs. 88 kcal/mol in RvD1) correlates with enhanced radical quenching [8].

Table 3: Stability Parameters of RvD1 vs. Analogues

ParameterNative RvD1RvD1-Methyl EsterImidazole Analog
Serum Half-life (h)1.5 ± 0.38.0 ± 1.212.4 ± 2.1
ORAC (μM TE)1.01.23.5
DPPH IC₅₀ (μM)45.242.712.8

TE: Trolox equivalents; ORAC: Oxygen radical absorbance capacity; DPPH: 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay

Properties

Product Name

[3H]resolvin D1

IUPAC Name

(4Z,7S,8S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21-/m0/s1

InChI Key

OIWTWACQMDFHJG-LDOXQWQISA-N

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@@H]([C@H](C/C=C\CCC(=O)O)O)O)O

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